

Isosorbide dicaprylate CAS number and chemical identifiers

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Compound of Interest

Compound Name: *Isosorbide dicaprylate*

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Isosorbide Dicaprylate: A Technical Guide for Researchers

An In-depth Examination of **Isosorbide Dicaprylate**: Chemical Properties, Synthesis, and Biological Activity in Skin Health

Abstract

Isosorbide dicaprylate, a diester of isosorbide and caprylic acid, is an emerging ingredient in dermatological and cosmetic formulations. This technical guide provides a comprehensive overview of its chemical identity, synthesis protocols, and its mechanism of action in enhancing skin hydration and barrier function. Through a detailed analysis of preclinical and clinical studies, this document elucidates the signaling pathways modulated by **isosorbide dicaprylate**, particularly its role in upregulating Aquaporin-3 (AQP3) and CD44 expression in keratinocytes. This guide is intended for researchers, scientists, and drug development professionals investigating novel approaches to skin health and disease.

Chemical Identifiers and Properties

Isosorbide dicaprylate is a lipophilic molecule derived from renewable resources, making it a sustainable option in various formulations. Its chemical identifiers and key properties are summarized in the table below.

Identifier/Property	Value
CAS Number	64896-70-4
Molecular Formula	C ₂₂ H ₃₈ O ₆
Molecular Weight	398.53 g/mol
IUPAC Name	[(3S,3aR,6R,6aR)-6-octanoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] octanoate
Synonyms	Isosorbide di-n-octanoate, D-Glucitol, 1,4:3,6-dianhydro-, dioctanoate
Appearance	Clear, colorless to pale yellow liquid
Solubility	Insoluble in water; soluble in oils and organic solvents

Synthesis of Isosorbide Dicaprylate

Isosorbide dicaprylate can be synthesized through both chemical and enzymatic methods. The enzymatic approach, often favored for its "green chemistry" principles, typically utilizes lipases in a solvent-free system.

Enzymatic Synthesis Protocol

This protocol describes the lipase-catalyzed esterification of isosorbide with caprylic acid. Novozym® 435, an immobilized *Candida antarctica* lipase B, is a commonly used catalyst for this reaction.

Materials:

- Isosorbide
- Caprylic acid
- Novozym® 435 (immobilized *Candida antarctica* lipase B)
- Solvent for purification (e.g., ethanol)

- Drying agent (e.g., molecular sieves)

Equipment:

- Reaction vessel with a stirrer and temperature control
- Vacuum system for water removal
- Filtration apparatus
- Rotary evaporator

Procedure:

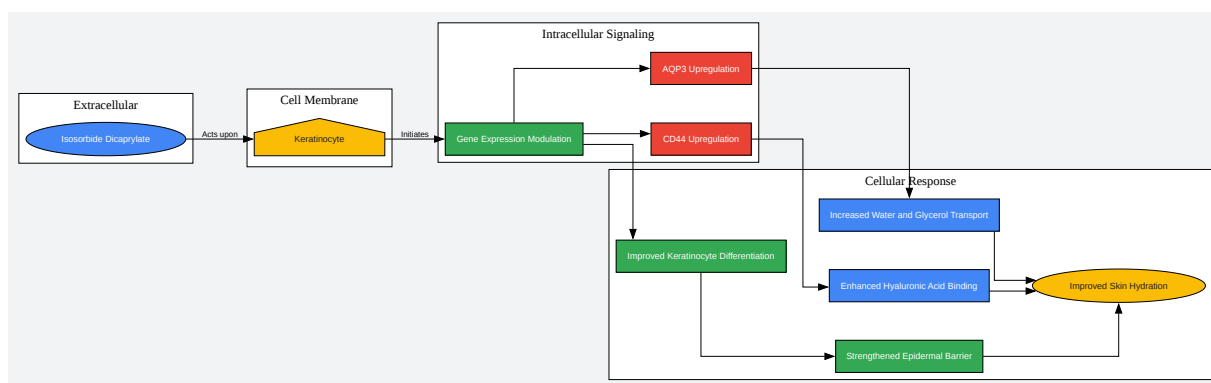
- **Reactant Preparation:** Combine isosorbide and caprylic acid in the reaction vessel. The molar ratio of caprylic acid to isosorbide is a critical parameter and should be optimized, with ratios typically ranging from 2:1 to 3:1 to favor diester formation.
- **Catalyst Addition:** Add Novozym® 435 to the reaction mixture. The catalyst loading is typically between 5-10% (w/w) of the total reactants.
- **Reaction Conditions:** Heat the mixture to the optimal temperature for Novozym® 435, generally between 60-80°C, with continuous stirring.
- **Water Removal:** To drive the equilibrium towards ester formation, continuously remove the water produced during the reaction. This can be achieved by applying a vacuum or by bubbling dry air through the mixture.^[1]
- **Reaction Monitoring:** Monitor the progress of the reaction by measuring the acid value of the mixture. The reaction is considered complete when the acid value stabilizes at a low level.
- **Catalyst Recovery:** After the reaction, separate the immobilized enzyme from the product mixture by filtration. The catalyst can be washed with a suitable solvent and reused for subsequent batches.
- **Product Purification:** Purify the resulting **isosorbide dicaprylate** by removing any unreacted starting materials and byproducts. This may involve washing steps and solvent removal under reduced pressure using a rotary evaporator.

Biological Activity and Mechanism of Action in Skin

Isosorbide dicaprylate has been shown to significantly improve skin hydration and bolster the epidermal barrier. Its mechanism of action involves the modulation of key genes and proteins in keratinocytes.

Signaling Pathways

Studies have demonstrated that **isosorbide dicaprylate** upregulates the expression of Aquaporin-3 (AQP3) and CD44, a primary receptor for hyaluronic acid.[2][3] The precise upstream signaling cascade initiated by **isosorbide dicaprylate** is an area of ongoing research. However, the downstream effects of AQP3 and CD44 upregulation are well-documented and contribute to improved skin homeostasis.



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*Fig 1. Proposed signaling pathway of **Isosorbide Dicaprylate** in keratinocytes.*

Experimental Protocols for Evaluating Efficacy

The efficacy of **isosorbide dicaprylate** in improving skin barrier function and hydration has been assessed through a combination of in vitro and in vivo studies.

In Vitro Gene Expression Analysis

4.1.1. DNA Microarray

Objective: To obtain a broad overview of the changes in gene expression in skin cells treated with **isosorbide dicaprylate**.

Methodology:

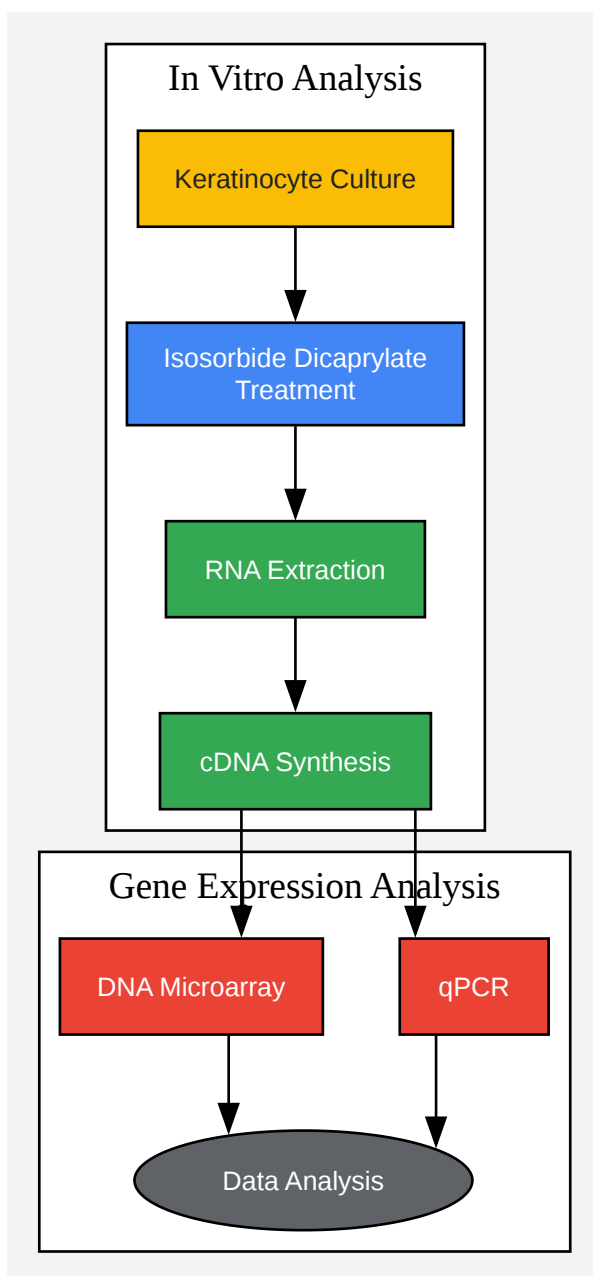
- **Cell Culture:** Human skin organotypic cultures or keratinocyte monolayers are treated with a test concentration of **isosorbide dicaprylate** (e.g., 50 µg/mL) or a vehicle control for a specified period (e.g., 24-48 hours).^[3]
- **RNA Extraction:** Total RNA is extracted from the cells using a suitable commercial kit, and the quality and quantity of the RNA are assessed.
- **cDNA Synthesis and Labeling:** The extracted RNA is reverse transcribed into complementary DNA (cDNA). During this process, the cDNA is labeled with fluorescent dyes (e.g., Cy3 and Cy5 for two-color arrays).
- **Hybridization:** The labeled cDNA is hybridized to a DNA microarray chip containing probes for thousands of genes.
- **Scanning and Data Analysis:** The microarray is scanned to detect the fluorescence intensity of each spot, which corresponds to the expression level of a specific gene. The data is then normalized and analyzed to identify genes that are significantly upregulated or downregulated by **isosorbide dicaprylate** treatment.^[4]

4.1.2. Quantitative Polymerase Chain Reaction (qPCR)

Objective: To validate the results from the DNA microarray and to quantify the expression of specific target genes, such as AQP3 and CD44.

Methodology:

- **Cell Culture and RNA Extraction:** As described for the DNA microarray protocol.
- **cDNA Synthesis:** Reverse transcribe the extracted RNA into cDNA.
- **qPCR Reaction:** Set up the qPCR reaction using a qPCR master mix, the synthesized cDNA, and specific primers for the target genes (e.g., AQP3, CD44) and a housekeeping gene (e.g., GAPDH) for normalization.[\[1\]](#)
- **Data Analysis:** The relative expression of the target genes is calculated using the comparative Ct ($\Delta\Delta C_t$) method.



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Fig 2. Experimental workflow for in vitro gene expression analysis.

Clinical Evaluation of Skin Hydration and Barrier Function

Objective: To assess the in vivo efficacy of topical formulations containing **isosorbide dicaprylate** on human skin.

Study Design: A randomized, double-blind, placebo-controlled study is a common design.

Participants: Healthy volunteers with moderately to severely dry skin.

Methodology:

- **Product Application:** Participants are instructed to apply a lotion containing a specific concentration of **isosorbide dicaprylate** (e.g., 2%) and/or in combination with other ingredients like glycerol, to a designated area of their skin (e.g., forearm or lower leg) twice daily for a set period (e.g., 14-28 days).^[2]^[5] A placebo lotion is applied to a contralateral site.
- **Instrumentation Measurements:**
 - **Corneometry:** Skin surface hydration is measured using a Corneometer®. The probe measures the electrical capacitance of the skin, which is proportional to its water content. Measurements are taken at baseline and at various time points throughout the study.^[6]
 - **Transepidermal Water Loss (TEWL):** Skin barrier function is assessed by measuring TEWL with a Tewameter®. This instrument measures the rate of water vapor diffusing from the skin into the atmosphere. A lower TEWL value indicates a more intact skin barrier. Measurements are taken at baseline and at the end of the study period.^[6]
- **Data Analysis:** Statistical analysis is performed to compare the changes in skin hydration and TEWL between the **isosorbide dicaprylate**-treated sites and the placebo-treated sites.

Quantitative Data Summary

The following tables summarize the key quantitative findings from clinical studies on **isosorbide dicaprylate**.

Table 1: Improvement in Skin Hydration (Corneometer Measurements)^[2]

Treatment Group	Improvement in Skin Hydration
2% Isosorbide Dicaprylate vs. Placebo	3-fold advantage for IDC
2% IDC + 2% Glycerol (Severely Dry Skin)	133% improvement
2% IDC + 2% Glycerol (Moderately Dry Skin)	35% improvement

Table 2: Gene Expression Modulation in Skin Organotypic Cultures[3]

Gene/Protein	Effect of Isosorbide Dicaprylate Treatment
AQP3	Upregulated
CD44	Upregulated

Conclusion

Isosorbide dicaprylate is a well-characterized molecule with significant potential in dermatological applications. Its ability to enhance skin hydration and barrier function is supported by robust in vitro and in vivo data. The underlying mechanism, involving the upregulation of key genes such as AQP3 and CD44, provides a strong scientific basis for its use in formulations targeting dry and compromised skin. Further research into its precise upstream signaling pathways will continue to refine our understanding of this promising ingredient. This technical guide provides a foundational resource for scientists and researchers working to develop innovative and effective skincare solutions.

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